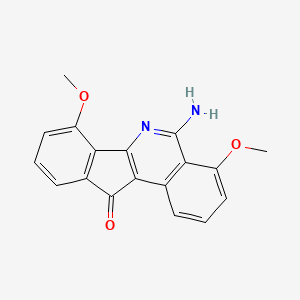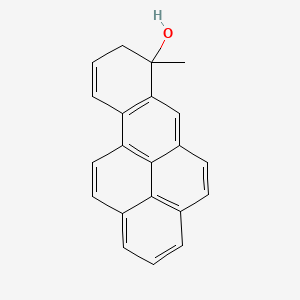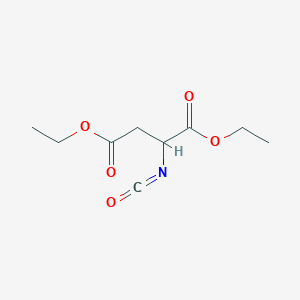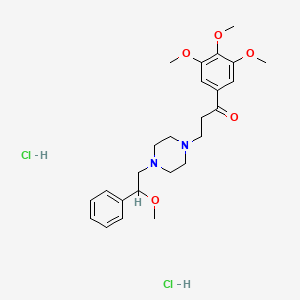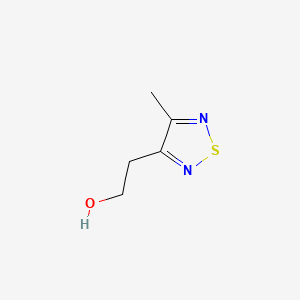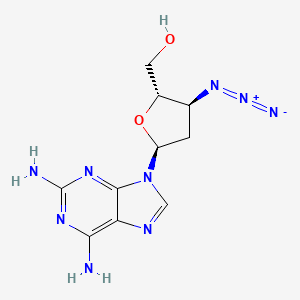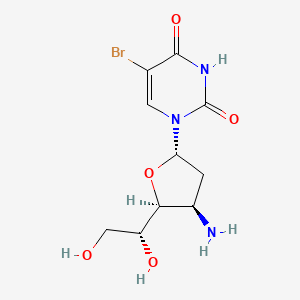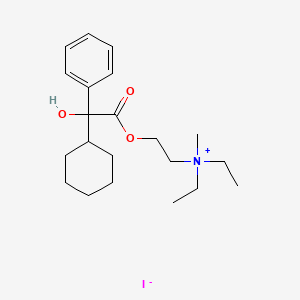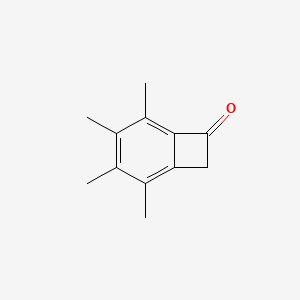
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one: is an organic compound with the molecular formula C12H14O This compound is characterized by its bicyclic structure, which includes a fused ring system with four methyl groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dimethylcyclohexadiene derivatives, which undergo cyclization in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: While specific medical applications are still under investigation, the compound’s potential as a pharmacophore for drug development is being explored. Its unique structure may offer new avenues for the design of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one exerts its effects depends on the specific context of its use. In chemical reactions, its bicyclic structure allows for unique reactivity patterns, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to observable biological effects.
類似化合物との比較
- 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-one
- 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-ol
- 7,7-Dichloro-2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-triene
Comparison: Compared to these similar compounds, 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
6590-36-9 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C12H14O/c1-6-7(2)9(4)12-10(8(6)3)5-11(12)13/h5H2,1-4H3 |
InChIキー |
LEISDCHDKZDVAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=C1C)CC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




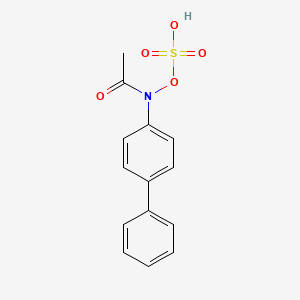
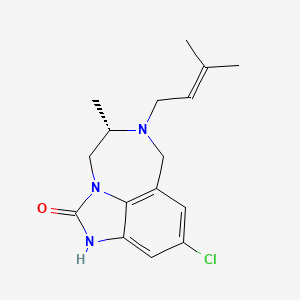
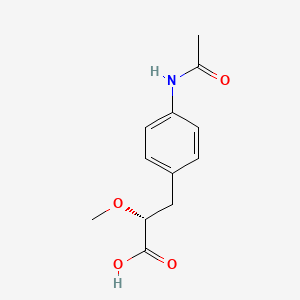
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
